

Application Notes and Protocols for Linking Two Payloads to an Antibody

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Compound of Interest

Compound Name: Ald-Ph-PEG4-bis-PEG3-N3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The development of dual-payload ADCs, which carry two distinct therapeutic agents, represents a significant advancement in this field. By delivering a combination of drugs with different mechanisms of action, dual-payload ADCs have the potential to enhance therapeutic efficacy, overcome drug resistance, and address tumor heterogeneity.[1][2][3][4]

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of dual-payload ADCs. The methodologies described herein focus on site-specific conjugation techniques, including enzymatic ligation and bioorthogonal click chemistry, to produce homogeneous and well-defined conjugates.[2][5][6][7]

Methodologies for Dual-Payload Conjugation

The generation of a dual-payload ADC requires orthogonal conjugation strategies that allow for the specific attachment of two different payloads to the antibody. This can be achieved through a combination of site-specific modification techniques.

1. Orthogonal Enzymatic and Chemical Ligation: This approach utilizes an enzyme to introduce the first payload at a specific site, followed by a chemical reaction to attach the second payload



at a different engineered site. For instance, a formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a recognition sequence to a reactive aldehyde, which can then be coupled to an aminooxy-functionalized payload.[7][8] The second payload can be introduced at an engineered cysteine residue via maleimide chemistry.

- 2. Dual Click Chemistry Approach: This strategy employs two different pairs of bioorthogonal "click" reactions. For example, a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction can be used to attach the first payload, while an inverse-electron-demand Diels-Alder (IEDDA) reaction can be used for the second.[9] This requires the antibody to be functionalized with two different reactive handles.
- 3. Multi-functional Linkers: A single linker with two orthogonal reactive groups can be first conjugated to the antibody. Subsequently, the two different payloads can be attached to the linker in a sequential manner.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the generation and characterization of a dual-payload ADC using a combination of enzymatic and click chemistry.

Protocol 1: Enzymatic Conjugation of Payload 1

This protocol describes the site-specific conjugation of an aminooxy-functionalized payload to an antibody containing an FGE recognition sequence.

- Antibody with FGE recognition sequence (e.g., CxPxR)
- Formylglycine-Generating Enzyme (FGE)
- Aminooxy-functionalized Payload 1
- Phosphate Buffered Saline (PBS), pH 7.4
- Aniline
- Reaction tubes



Incubator

Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
- Enzymatic Conversion:
 - Add FGE to the antibody solution at a molar ratio of 1:10 (FGE:antibody).
 - Incubate the reaction at 37°C for 4-6 hours to allow for the conversion of the cysteine residue to formylglycine.
- Payload Conjugation:
 - Prepare a stock solution of the aminooxy-functionalized Payload 1 in DMSO.
 - Add the payload solution to the FGE-treated antibody solution at a 5-fold molar excess.
 - Add aniline to a final concentration of 10 mM to catalyze the oxime ligation.
 - Incubate the reaction at room temperature for 12-16 hours with gentle mixing.
- Purification: Purify the single-payload ADC using Size-Exclusion Chromatography (SEC) as described in Protocol 3.

Protocol 2: Click Chemistry Conjugation of Payload 2

This protocol details the attachment of a second, azide-functionalized payload to the single-payload ADC via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized engineered cysteine residue.

- Purified single-payload ADC with an engineered cysteine residue
- DBCO-maleimide



- Azide-functionalized Payload 2
- Tris(2-carboxyethyl)phosphine (TCEP)
- PBS, pH 7.2
- DMSO

Procedure:

- Antibody Reduction:
 - To the purified single-payload ADC in PBS, add TCEP to a final molar ratio of 2.5:1 (TCEP:antibody).
 - Incubate at 37°C for 1 hour to reduce the engineered cysteine.
 - Remove excess TCEP using a desalting column.
- DBCO Functionalization:
 - Immediately after desalting, add a 10-fold molar excess of DBCO-maleimide (dissolved in DMSO) to the reduced antibody.
 - Incubate at room temperature for 2 hours.
- Payload Conjugation:
 - Add a 5-fold molar excess of azide-functionalized Payload 2 (dissolved in DMSO) to the DBCO-functionalized antibody.
 - Incubate the reaction for 4-6 hours at room temperature.[10]
- Purification: Purify the final dual-payload ADC using Hydrophobic Interaction
 Chromatography (HIC) as described in Protocol 4.

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)



SEC is used to remove unreacted small molecules like excess payload and linkers from the antibody conjugate.[5][11]

Materials:

- SEC column (appropriate for separating ~150 kDa proteins from small molecules)
- HPLC system with UV detector
- PBS, pH 7.4 (Mobile Phase)

Procedure:

- Column Equilibration: Equilibrate the SEC column with at least two column volumes of PBS at a flow rate of 0.5-1.0 mL/min.[5]
- Sample Injection: Inject the conjugation reaction mixture onto the equilibrated column.
- Elution and Fraction Collection: Elute the sample with PBS. The ADC will elute in the initial high molecular weight peak. [5] Collect fractions corresponding to this peak.
- Analysis: Pool the ADC-containing fractions and confirm purity by analyzing a small aliquot via SDS-PAGE or analytical SEC.

Protocol 4: Purification and Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is particularly useful for separating ADCs with different drug-to-antibody ratios (DARs).[12][13]

- HIC column (e.g., Butyl or Phenyl-based)
- HPLC system with UV detector
- Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0



Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

Procedure:

- Column Equilibration: Equilibrate the HIC column with a starting mixture of Mobile Phase A and B (e.g., 100% A).[12]
- Sample Preparation: Adjust the salt concentration of the purified ADC sample to match the initial binding conditions.[5]
- Gradient Elution: Inject the sample and elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by ADCs with increasing DARs.[5]
- DAR Analysis: The area of each peak in the chromatogram corresponds to the relative abundance of each ADC species. The average DAR can be calculated from the weighted average of the peak areas.[13][14][15][16]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of the dual-payload ADC on cancer cell lines.[17] [18][19][20]

- Antigen-positive and antigen-negative cancer cell lines
- 96-well plates
- Complete cell culture medium
- Dual-payload ADC and control antibodies
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Plate reader



Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19]
- ADC Treatment: Prepare serial dilutions of the dual-payload ADC and control antibodies in complete cell culture medium and add to the cells.[19]
- Incubation: Incubate the plates for 72-96 hours at 37°C.[19]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
- Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[17]
- Absorbance Reading: Read the absorbance at 570 nm.
- Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 6: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.[6][8][21][22][23]

Materials:

- Dual-payload ADC
- Human or mouse plasma
- Incubator at 37°C
- LC-MS system

Procedure:

Incubation: Incubate the dual-payload ADC in plasma at a concentration of 1 mg/mL at 37°C.
 [21]



- Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
- Sample Preparation: At each time point, precipitate plasma proteins and extract the supernatant containing any released payload.
- LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and to determine the average DAR of the remaining intact ADC.

Data Presentation

Quantitative data from the characterization of dual-payload ADCs should be summarized in clear and concise tables for easy comparison.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis

Conjugation Method	Payload 1 DAR (Average)	Payload 2 DAR (Average)	Total DAR (Average)	% Unconjugated Antibody
Method A (Enzymatic/Click)	1.9	1.8	3.7	<5%
Method B (Dual Click)	2.0	1.9	3.9	<4%
Method C (Multifunctional Linker)	1.8	1.7	3.5	<6%

Table 2: In Vitro Cytotoxicity (IC50 Values in nM)

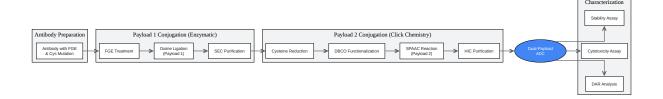
Cell Line	Dual-Payload ADC	Single-Payload ADC 1	Single-Payload ADC 2	Unconjugated Antibody
Antigen-Positive	0.5	5.2	8.1	>1000
Antigen-Negative	>500	>1000	>1000	>1000

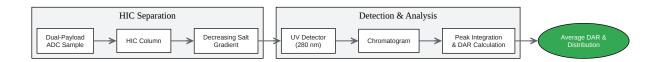


Table 3: In Vitro Plasma Stability (% Intact ADC after 7 days)

Plasma Source	Dual-Payload ADC	Single-Payload ADC 1	Single-Payload ADC 2
Human	92%	95%	93%
Mouse	85%	88%	87%

Visualizations





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